Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation by mutation is a hallmark of over half of all human cancers. The TP53 Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein with diminished tumor-suppressive function. Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of Rezatapopt, presenting key data and experimental methodologies for the scientific community.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, senescence, or apoptosis in response to cellular damage.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancer, leading to the expression of dysfunctional p53 proteins that not only lose their tumor-suppressive activities but can also gain oncogenic functions.[2]
The Y220C mutation in the p53 DNA-binding domain creates a surface crevice that destabilizes the protein's structure, leading to its rapid unfolding and degradation.[3] This structural instability abrogates its ability to bind to DNA and transactivate target genes. The restoration of wild-type function to mutant p53 has long been a coveted but challenging goal in oncology drug development.
Rezatapopt (PC14586) emerged from a structure-guided drug design program aimed at identifying small molecules that could specifically bind to the Y220C-induced pocket, stabilize the protein in its native conformation, and thereby restore its tumor-suppressive function.[4]
Discovery and Preclinical Development
Lead Identification and Optimization
The discovery of Rezatapopt began with a hit generation campaign that identified several small molecules capable of targeting the p53 Y220C mutant protein.[5] Initial hits, including the carbazole series compound PhiKan83 and the iodophenol series compound PK1596, provided a foundation for structure-based design. An indole scaffold was ultimately selected for its synthetic tractability, allowing for the systematic optimization of potency and pharmacokinetic properties.
A key assay utilized in the screening and optimization process was a time-resolved fluorescence resonance energy transfer (FRET) assay designed to measure the DNA-binding activity of the p53 Y220C mutant protein in the presence of test compounds. This assay enabled the quantification of p53 reactivation.
Mechanism of Action: Restoring Wild-Type p53 Function
Rezatapopt is designed to fit snugly into the mutation-induced pocket of the p53 Y220C protein. X-ray crystallography studies have confirmed that Rezatapopt binding stabilizes the mutant protein, shifting its conformation back towards the wild-type state. This structural correction restores the protein's ability to bind to its consensus DNA sequences and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and MDM2.
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Caption: Mechanism of action of Rezatapopt.
Preclinical Efficacy
The efficacy of Rezatapopt was evaluated in a panel of cancer cell lines. In cells harboring the TP53 Y220C mutation, such as the gastric cancer cell line NUGC-3 and the pancreatic carcinoma cell line T3M-4, Rezatapopt demonstrated potent and selective inhibition of cell proliferation. In contrast, minimal effects were observed in p53 wild-type or null cell lines, highlighting the targeted nature of the drug.
| Cell Line | p53 Status | Rezatapopt IC50 |
| NUGC-3 | Y220C | 504 nM |
| T3M-4 | Y220C | Data not specified |
| SJSA-1 | Wild-Type | Data not specified |
| NUGC-3-KO | p53 Knockout | Data not specified |
| Table 1: In Vitro Cell Viability Data for Rezatapopt. |
In vivo efficacy was assessed in mouse xenograft models using human tumor cells with the TP53 Y220C mutation. Oral administration of Rezatapopt led to significant tumor growth inhibition and, at higher doses, tumor regression in a dose-dependent manner. These studies confirmed the translation of in vitro activity to in vivo anti-tumor effects at well-tolerated doses.
| Xenograft Model | Treatment Dose (Oral, Daily) | Tumor Growth Inhibition (TGI) / Regression |
| NUGC-3 | 25 mg/kg | 33% TGI |
| NUGC-3 | 50 mg/kg | 71% TGI |
| NUGC-3 | 100 mg/kg | 80% Regression |
| T3M-4 | 25 mg/kg | 40% TGI |
| T3M-4 | 50 mg/kg | 47% TGI |
| T3M-4 | 100 mg/kg | 72% TGI |
| Table 2: In Vivo Efficacy of Rezatapopt in Xenograft Models. |
Clinical Development
Rezatapopt is currently being evaluated in the PYNNACLE (NCT04585750) clinical trial, a Phase 1/2 open-label, multicenter study in patients with advanced solid tumors harboring a TP53 Y220C mutation.
Phase 1 Study
The Phase 1 portion of the PYNNACLE study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Rezatapopt to determine the recommended Phase 2 dose (RP2D). The study enrolled patients with a variety of solid tumors carrying the TP53 Y220C mutation. Rezatapopt demonstrated a favorable safety profile, with the most common treatment-related adverse events being nausea, fatigue, and increased blood creatinine.
Phase 2 Study
The ongoing Phase 2 portion of the PYNNACLE trial is evaluating the efficacy of Rezatapopt as a monotherapy in multiple cohorts of patients with specific tumor types harboring the TP53 Y220C mutation and who are KRAS wild-type. Interim results have shown promising anti-tumor activity across a range of solid tumors.
| Tumor Type (KRAS wild-type) | Number of Patients (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| All Tumors | 97 | 33% | 6.2 months |
| Ovarian Cancer | 44 | 43% | 7.6 months |
| Breast Cancer | 11 | 18% | Not Reported |
| Endometrial Cancer | 5 | 60% | Not Reported |
| Lung Cancer | 18 | 22% | Not Reported |
| Other Tumors | 19 | 21% | Not Reported |
| Table 3: Interim Efficacy Results from the Phase 2 PYNNACLE Study (Data cutoff: August 4, 2025). |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (FRET) Assay
This assay was developed to quantitatively measure the ability of compounds to reactivate the DNA-binding function of the p53 Y220C mutant.
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Caption: Workflow for the p53 DNA-binding FRET assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Rezatapopt on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
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Principle: The assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.
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Procedure:
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Cancer cell lines (e.g., NUGC-3, T3M-4, SJSA-1, NUGC-3-KO) are seeded in 96-well plates.
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Cells are incubated with varying concentrations of Rezatapopt for a specified period (e.g., five days).
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MTT solution is added to each well and incubated to allow for formazan crystal formation.
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The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
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The absorbance of the solubilized formazan is measured at a specific wavelength using a microplate reader.
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Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor activity of Rezatapopt in a living organism.
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Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
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Tumor Implantation: Human cancer cells harboring the TP53 Y220C mutation (e.g., NUGC-3) are subcutaneously injected into the flanks of the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Rezatapopt is administered orally at various doses, typically once daily.
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Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
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Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) or regression is calculated relative to the vehicle-treated control group.
Conclusion and Future Directions
Rezatapopt (PC14586) represents a significant advancement in the field of precision oncology, offering a novel therapeutic strategy for patients with tumors harboring the TP53 Y220C mutation. The discovery and development of this first-in-class p53 reactivator have been guided by a deep understanding of the structural biology of the mutant protein and the application of rigorous preclinical and clinical evaluation.
The promising efficacy and manageable safety profile observed in the PYNNACLE trial underscore the potential of Rezatapopt to address a significant unmet medical need. Future research will likely focus on expanding the clinical application of Rezatapopt to other TP53 Y220C-mutant cancers, exploring combination therapies to enhance its anti-tumor activity, and identifying biomarkers to predict patient response. The journey of Rezatapopt from a rational drug design concept to a promising clinical candidate provides a compelling blueprint for the development of targeted therapies for other "undruggable" cancer targets.
References